Dibromodichloromethane Dibromodichloromethane Dibromodichloromethane belongs to the class of organic compounds known as halomethanes. These are organic compounds in which at least one of the four hydrogen atoms of methane (CH4) are replaced by halogen atoms. Dibromodichloromethane has been primarily detected in blood.
Brand Name: Vulcanchem
CAS No.: 594-18-3
VCID: VC20744978
InChI: InChI=1S/CBr2Cl2/c2-1(3,4)5
SMILES: C(Cl)(Cl)(Br)Br
Molecular Formula: CBr2Cl2
Molecular Weight: 242.72 g/mol

Dibromodichloromethane

CAS No.: 594-18-3

Cat. No.: VC20744978

Molecular Formula: CBr2Cl2

Molecular Weight: 242.72 g/mol

* For research use only. Not for human or veterinary use.

Dibromodichloromethane - 594-18-3

CAS No. 594-18-3
Molecular Formula CBr2Cl2
Molecular Weight 242.72 g/mol
IUPAC Name dibromo(dichloro)methane
Standard InChI InChI=1S/CBr2Cl2/c2-1(3,4)5
Standard InChI Key IHUREIPXVFKEDT-UHFFFAOYSA-N
SMILES C(Cl)(Cl)(Br)Br
Canonical SMILES C(Cl)(Cl)(Br)Br
Boiling Point 150.2 °C
Melting Point 38.0 °C

Chemical Identity and Nomenclature

Dibromodichloromethane, registered under CAS number 594-18-3, is a tetrahedral molecule with the molecular formula CBr2Cl2 and a molecular weight of 242.72 g/mol . The compound is also known by several synonyms including carbon dibromide dichloride, dichlorodibromomethane, and methane dibromodichloro . Its chemical identity is precisely defined by structural identifiers such as SMILES notation (ClC(Cl)(Br)Br) and InChIKey (IHUREIPXVFKEDT-UHFFFAOYSA-N), which serve as universal chemical identifiers in databases .

The molecular structure features a central carbon atom with tetrahedral geometry, where the four vertices are occupied by two bromine and two chlorine atoms. This arrangement contributes to the compound's distinctive chemical behavior and physical properties, particularly its spectroscopic characteristics and reaction patterns.

Physical Properties

Dibromodichloromethane possesses several noteworthy physical properties that distinguish it from other halomethanes. These properties determine its behavior in various environments and applications, as well as its handling requirements.

Table 1: Physical Properties of Dibromodichloromethane

PropertyValueReference
Molecular Weight242.72 g/mol
Physical State at Room TemperatureColorless liquid
Melting Point38°C
Boiling Point66°C (at 81 mm Hg) / 135°C
Density2.433 g/mL at 25°C
Refractive Indexn20/D 1.552
Molar Volume100.3 mL/mol
Specific Gravity2.433

The relatively high density of dibromodichloromethane (2.433 g/mL) is particularly notable, making it significantly denser than water . This property is characteristic of many halogenated compounds and affects its behavior in separation and purification processes. The compound transitions from solid to liquid at 38°C, with a boiling point reported at either 66°C under reduced pressure (81 mm Hg) or 135°C at standard pressure .

Synthesis and Production Methods

The production of dibromodichloromethane primarily involves halogenation reactions using methane as the starting material. Several synthetic routes have been developed, with variations in reaction conditions and catalysts employed.

Halogenation of Methane

The primary synthesis route for dibromodichloromethane involves the controlled halogenation of methane. This process requires the reaction of methane with both bromine and chlorine under specific conditions to achieve the desired substitution pattern. The reaction typically proceeds through a series of intermediate halomethanes, with successive replacement of hydrogen atoms by halogen atoms.

The general reaction can be represented as:

CH₄ + 2Br₂ + 2Cl₂ → CBr₂Cl₂ + 4HX

where HX represents the hydrogen halides (HBr and HCl) formed as byproducts.

Catalytic Halogenation

To facilitate the halogenation process, catalysts such as iron or aluminum chloride are often employed. These Lewis acid catalysts enhance the reactivity of the halogens and promote the substitution reactions. The reaction typically requires controlled temperature and pressure conditions to achieve selective formation of dibromodichloromethane over other halomethane derivatives.

Spectroscopic Characteristics

Spectroscopic analysis provides valuable insights into the molecular structure and bonding of dibromodichloromethane. Infrared and Raman spectroscopy have been particularly informative in characterizing this compound.

Vibrational Spectroscopy

Infrared and Raman spectra of solid dibromodichloromethane have been studied at temperatures ranging from 12 K to its melting point . These spectroscopic investigations have revealed all nine internal vibrational modes of the molecule, observable through both techniques . The spectral data provides information about bond strengths, molecular symmetry, and intermolecular interactions in the solid state.

Multiple components observed for some vibrational modes have been attributed to isotopic species . This phenomenon arises from the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), resulting in slightly different vibrational frequencies for molecules containing different isotopes.

Structural Insights from Spectroscopy

Chemical Reactions

Dibromodichloromethane participates in various chemical reactions, primarily involving its halogen substituents. These reactions are important for both synthetic applications and understanding its environmental fate.

Nucleophilic Substitution Reactions

Dibromodichloromethane can undergo nucleophilic substitution reactions where one or more of the halogen atoms (bromine or chlorine) are replaced by other nucleophiles. Common reagents for these reactions include:

  • Hydroxide ions (OH⁻), leading to partial dehalogenation

  • Iodide ions (I⁻), resulting in halogen exchange

  • Alkoxide ions (OR⁻), forming ether derivatives

The reactivity pattern typically follows the trend Br > Cl for leaving group ability, influencing the regioselectivity of substitution reactions.

Reduction Reactions

Under appropriate conditions, dibromodichloromethane can be reduced to form simpler halomethanes. Reduction with zinc and hydrochloric acid, for example, can lead to the removal of halogen atoms, yielding products with fewer halogens. These reactions are useful for preparing lower halomethanes with specific substitution patterns.

Radical Reactions

Dibromodichloromethane can participate in radical-mediated reactions, particularly with unsaturated compounds such as alkenes. These reactions typically proceed through halogen abstraction to form reactive intermediates that can add to double bonds, leading to halogenated addition products.

Toxicological Properties

While specific toxicological data for dibromodichloromethane is somewhat limited in the provided sources, its properties as a halogenated methane suggest certain toxicological considerations.

Hazard Classification

Dibromodichloromethane carries the hazard code Xn, indicating it is classified as harmful . The associated risk statements (20/21/22) indicate that it is harmful by inhalation, in contact with skin, and if swallowed . These classifications align with the general toxicological profile of many halogenated organic compounds.

Comparative Analysis with Related Compounds

While specific comparative data is limited in the provided sources, it is worth noting some general trends among halomethanes. Dibromodichloromethane belongs to a family of compounds that includes other mixed halomethanes such as dibromochloromethane (CHBr₂Cl) and bromoform (CHBr₃), which have been more extensively studied for their environmental and toxicological impacts .

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